molecular formula C9H16N4O B2540733 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol CAS No. 1483659-05-7

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol

Cat. No.: B2540733
CAS No.: 1483659-05-7
M. Wt: 196.254
InChI Key: JEZHLJHJUZZLIP-UHFFFAOYSA-N
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Description

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the triazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The triazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol is unique due to the presence of both the piperidine and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-12-7-10-11-9(12)6-13-4-2-3-8(14)5-13/h7-8,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZHLJHJUZZLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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